Terbinafine-d7 HCl

Descripción

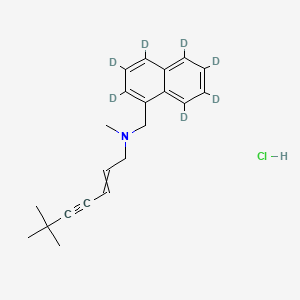

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

N-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl]-N,6,6-trimethylhept-2-en-4-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/i6D,7D,10D,11D,12D,13D,14D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMISRWJRUSYEX-JOUZVVBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CN(C)CC=CC#CC(C)(C)C)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Precision Bioanalysis: Terbinafine-d7 HCl as a Stable Isotope Internal Standard

Executive Summary

In the high-stakes environment of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the reliability of quantitative data hinges on the internal standard (IS). Terbinafine-d7 HCl (heptadeuterated terbinafine hydrochloride) represents the gold standard for bioanalytical assays of the allylamine antifungal terbinafine. Unlike structural analogs (e.g., naftifine), Terbinafine-d7 provides near-perfect co-elution and ionization compensation, effectively nullifying matrix effects inherent in plasma, skin, and nail matrices.

This technical guide details the mechanistic application of this compound, providing a self-validating protocol for LC-MS/MS quantification that meets FDA and EMA bioanalytical guidelines.

Part 1: The Chemistry & Physics of Stability

Structural Integrity and the "d7" Advantage

This compound is labeled with seven deuterium atoms, typically on the naphthalene ring. This specific labeling strategy is critical for two reasons:

-

Mass Shift (+7 Da): The mass difference between the analyte (m/z 292) and the IS (m/z 299) is sufficient to avoid "cross-talk" from natural isotopic abundance. A lighter label (e.g., d3) risks interference from the M+2 or M+3 isotopes of the native drug, particularly at high concentrations.

-

Fragment Stability: In MS/MS, the primary fragmentation pathway involves the cleavage of the C-N bond. Because the deuterium label is on the naphthalene moiety, the label is retained in the quantitation product ion, shifting the transition from 141.1 (native) to 148.2 (d7).

The Solubility Paradox

While Terbinafine is highly lipophilic (LogP ~5.9), the HCl salt form introduces ionic character. However, it remains "sparingly soluble" in pure water.

-

Critical Protocol Rule: Never attempt to dissolve the stock powder directly in 100% aqueous buffer. It will result in micro-precipitation and non-linear calibration curves.

-

Correct Approach: Dissolve the stock in Ethanol or DMSO first, then dilute into the working solvent (e.g., 50:50 Acetonitrile:Water).

Part 2: Bioanalytical Applications (LC-MS/MS)[1]

The following parameters are optimized for high-sensitivity detection in human plasma.

Mass Spectrometry Logic (MRM Transitions)

The selection of Precursor-to-Product transitions is the core of specificity. The d7-label on the naphthalene ring dictates the product ion shift.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Role |

| Terbinafine | 292.2 [M+H]+ | 141.1 | ~20-25 | Analyte Quantifier |

| Terbinafine-d7 | 299.2 [M+H]+ | 148.2 | ~20-25 | Internal Standard |

Fragmentation Pathway Visualization

The following diagram illustrates the cleavage mechanism that necessitates the specific MRM transitions.

Figure 1: Fragmentation logic. The d7 label on the naphthalene ring is retained in the product ion, shifting the quantifier mass from 141.1 to 148.2.

Part 3: Strategic Protocol Design

This protocol uses Liquid-Liquid Extraction (LLE) .[1] While Protein Precipitation (PP) is faster, LLE is superior for Terbinafine because it removes phospholipids that cause ion suppression, ensuring the IS works effectively.

Reagents & Preparation

-

Stock Solution: Dissolve 1 mg this compound in 1 mL Ethanol (1 mg/mL). Store at -20°C.

-

Working IS Solution: Dilute Stock to 100 ng/mL in 50% Acetonitrile.

-

Extraction Solvent: Ethyl Acetate : n-Hexane (80:20 v/v).[1][2]

Step-by-Step Workflow

-

Aliquot: Transfer 100 µL of plasma sample into a clean tube.

-

IS Addition: Add 10 µL of Working IS Solution (Terbinafine-d7). Vortex for 10 sec.

-

Why? Adding IS before extraction compensates for recovery loss.

-

-

Alkalinization: Add 50 µL of 0.1 M NaOH.

-

Why? Terbinafine is a weak base (pKa ~7.1). High pH drives it into the non-ionized form, improving extraction into the organic layer.

-

-

Extraction: Add 1 mL Extraction Solvent (EtAc:Hexane). Shake/Vortex vigorously for 5 mins.

-

Separation: Centrifuge at 4000 rpm for 5 mins at 4°C.

-

Concentration: Transfer the upper organic layer to a fresh tube. Evaporate to dryness under Nitrogen stream at 40°C.

-

Reconstitution: Reconstitute in 100 µL Mobile Phase (ACN:Ammonium Formate).

Experimental Workflow Diagram

Figure 2: Liquid-Liquid Extraction workflow optimized for basic drugs like Terbinafine.

Part 4: Validation & Troubleshooting

Matrix Effect Quantification

The primary role of Terbinafine-d7 is to normalize Matrix Factors (MF).

-

Calculation:

-

IS Normalized MF:

-

Acceptance Criteria: The CV of the IS-Normalized MF calculated from 6 different plasma lots should be < 15%.

The Deuterium Isotope Effect (Retention Time Shift)

Deuterated compounds are slightly less lipophilic than their hydrogenated counterparts.

-

Observation: Terbinafine-d7 may elute slightly earlier than native Terbinafine on C18 columns.

-

Risk: If the shift is too large, the IS will not experience the exact same ion suppression event as the analyte.

-

Mitigation: Use a high-efficiency column (e.g., UPLC BEH C18, 1.7 µm) and a gradient that is not too shallow. Ensure the retention time difference is negligible (< 0.05 min).

Back-Exchange Warning

While the naphthalene ring deuteration is stable, avoid exposing the stock solution to highly acidic conditions (pH < 1) for prolonged periods at high temperatures, as this could theoretically induce H/D exchange, though it is rare with aromatic labels compared to acidic protons.

References

-

Ibrahim, F. et al. (2019). "Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study." Biomedical Chromatography. Link

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration. Link

-

Cayman Chemical. (2022).[3] "Terbinafine (hydrochloride) Product Information & Solubility Data." Link

-

Hadjmohammadi, M. et al. (2012). "Liquid-liquid extraction of terbinafine from plasma." Journal of Chromatography B. Link

Sources

Technical Guide: Solubility Profiling and Stock Preparation of Terbinafine-d7 HCl

[1]

Executive Summary

Terbinafine-d7 HCl is the deuterated hydrochloride salt of Terbinafine, a lipophilic allylamine antifungal.[1] While the hydrochloride salt form improves aqueous solubility relative to the free base, the molecule remains highly hydrophobic (LogP ~5.9).[1]

Critical Operational Insight: Researchers often overestimate the water solubility of the HCl salt.[1] While soluble in methanol (>30 mg/mL), this compound exhibits limited and pH-dependent solubility in water (<5 mg/mL).[1] Direct dissolution in aqueous buffers often leads to "oiling out" or incomplete solvation, compromising quantitative accuracy in LC-MS/MS assays.[1]

Recommendation: Always establish the primary stock solution in pure Methanol (MeOH) or Dimethyl Sulfoxide (DMSO) before introducing aqueous diluents.[1]

Physicochemical Profile: Parent vs. Deuterated Standard

Understanding the isotopic impact on physicochemical properties is essential for method development.[1][2] The deuteration (d7) occurs on the naphthyl methyl group, increasing lipophilicity slightly but having negligible impact on gross solubility.[1]

| Property | Terbinafine HCl (Parent) | This compound (IS) | Significance |

| Formula | C₂₁H₂₅N[1][3][4][5][6] · HCl | C₂₁H₁₈D₇N · HCl | Mass shift (+7 Da) for MS detection.[1] |

| MW | 327.90 g/mol | ~334.94 g/mol | Adjust weighing calculations for IS.[1] |

| LogP | ~5.9 | ~5.9 | High lipophilicity; sticks to plastics/glass.[1] |

| pKa | 7.1 (Amine) | ~7.1 | Solubility drops sharply at pH > 6.[1]0. |

| Appearance | White crystalline powder | White/Off-white solid | Visual confirmation of dissolution is difficult.[1] |

Solubility Data & Solvent Compatibility

The following data aggregates experimental values and solubility behaviors.

Solubility Profile Table

| Solvent | Solubility Estimate | Rating | Operational Notes |

| Methanol | > 30 mg/mL | Excellent | Preferred solvent for primary stock. Rapid dissolution; compatible with LC-MS.[1] |

| Ethanol | ~10 - 30 mg/mL | Good | Alternative organic stock solvent. |

| DMSO | > 15 mg/mL | Good | Use only if MeOH is unsuitable; difficult to evaporate. |

| Water (pH < 5) | ~2 - 6 mg/mL | Limited | Soluble, but slow kinetics. Requires vortexing/sonication.[1] |

| Water (pH > 7) | Insoluble | Poor | The salt dissociates to the free base and precipitates. |

| Acetonitrile | Moderate | Variable | Less effective than MeOH for the HCl salt form. |

The pH-Solubility Trap

Terbinafine is a weak base.[1] In the HCl salt form, it is protonated and ionized, aiding solubility.[1]

-

Acidic Environment (pH < 6): The molecule remains ionized (

).[1] Solubility is maintained. -

Neutral/Basic Environment (pH > 7): The molecule deprotonates to the free base (

). Solubility crashes to <0.001 mg/mL.[1] -

Implication: Never dilute the Methanolic stock directly into neutral Phosphate Buffered Saline (PBS) without an intermediate dilution step or ensuring the final pH remains acidic.

Experimental Protocol: Stock Preparation

Objective: Prepare a stable 1.0 mg/mL (free base equivalent) primary stock of this compound.

Materials

-

Analyte: this compound (verify isotopic purity >99%).

-

Solvent: LC-MS Grade Methanol.[1]

-

Vessel: Amber glass vial (silanized preferred to minimize adsorption).

Workflow Diagram (DOT)

Figure 1: Step-by-step workflow for the preparation of the primary stock solution.

Step-by-Step Methodology

Step 1: Mass Calculation (Salt Correction)

Terbinafine-d7 is supplied as the Hydrochloride salt.[1][4] If your target concentration is based on the free base, you must apply a correction factor.[1]

Step 2: Primary Dissolution (The "Wetting" Phase)[1]

-

Weigh the powder into a glass volumetric flask or amber vial. Avoid plastic due to lipophilic binding.[1]

-

Add Methanol to approximately 50-60% of the final volume.[1]

-

Why? Adding the full volume immediately can trap powder in the neck or meniscus.[1]

-

-

Vortex vigorously for 30 seconds.

-

Sonicate for 5 minutes at room temperature.

-

Checkpoint: Inspect for "fish eyes" (undissolved gel-like particles).[1] The solution must be perfectly clear.

-

Step 3: Final Dilution[1]

-

Bring to volume (Q.S.) with Methanol.

-

Invert 10 times to mix.

-

Label as Primary Stock (1 mg/mL) . Store at -20°C or -80°C.

Step 4: Working Standard Preparation (Aqueous Dilution)

When diluting into water for working standards (e.g., 1 µg/mL):

-

Intermediate Step: Dilute the Primary Stock (100% MeOH) into a 50:50 MeOH:Water mixture first.

-

Final Step: Dilute into the final matrix.

-

Rule of Thumb: Keep organic content >20% in the final solution if possible to prevent adsorption to container walls, or use a carrier protein (BSA) if the matrix is purely aqueous.[1]

-

Validation & Scientific Rationale

Adsorption Mitigation

Terbinafine-d7 is highly lipophilic (LogP ~5.9).[1] In purely aqueous solutions at low concentrations (ng/mL), up to 40% of the analyte can be lost to the walls of polypropylene (PP) tubes within 24 hours.[1]

-

Protocol: Use silanized glass vials or add 0.1% Formic Acid + 50% Organic solvent to working solutions to maintain solubility and minimize binding.[1]

Stability

-

Methanol Stock: Stable for >12 months at -20°C.

-

Aqueous Working Solutions: Unstable.[1] Prepare fresh daily. The HCl salt can hydrolyze or precipitate if pH drifts.[1]

Troubleshooting "Oiling Out"

If you observe turbidity when diluting with water:

-

Check pH: Ensure the water is acidified (0.1% Formic Acid).[1]

-

Increase Organic %: Raise Methanol content to at least 30%.

References

Sources

- 1. Terbinafine Hydrochloride CAS#: 78628-80-5 [m.chemicalbook.com]

- 2. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uspnf.com [uspnf.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Terbinafine Hydrochloride - LKT Labs [lktlabs.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Deuterated Terbinafine: Pharmacokinetic Optimization & Hepatotoxicity Mitigation

The following is an in-depth technical guide on the pharmacokinetic properties and design rationale of deuterated terbinafine analogs.

Technical Whitepaper for Drug Development Professionals

Executive Summary

Terbinafine is a potent allylamine antifungal widely used for onychomycosis. While highly effective, its clinical utility is shadowed by rare but severe idiosyncratic hepatotoxicity, primarily driven by the formation of the reactive allylic aldehyde metabolite, 6,6-dimethyl-2-hepten-4-ynal (TBF-A) .[1][2]

This guide analyzes the pharmacokinetic (PK) properties of Deuterated Terbinafine (d-Terbinafine) analogs. By strategically substituting protium (

The Pharmacologic Challenge: Terbinafine Bioactivation

To understand the value of deuteration, we must first dissect the metabolic flaw in the parent molecule.

Metabolic Pathways & Toxicity

Terbinafine undergoes extensive first-pass metabolism in the liver, mediated primarily by CYP2C19 and CYP3A4 , with contributions from CYP1A2 and CYP2C9.

-

Primary Clearance: N-demethylation and oxidation of the tert-butyl side chain.

-

Toxification Pathway: N-dealkylation at the allylic carbon leads to the release of TBF-A . This reactive aldehyde can form adducts with hepatic proteins (e.g., glutathione S-transferases), triggering an immune-mediated hepatotoxic response.

The Deuterium Solution

Deuterium is a stable, non-radioactive isotope of hydrogen. The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond due to a lower zero-point energy.

-

Primary Kinetic Isotope Effect (PKIE): If C-H bond cleavage is the rate-determining step (RDS) in the metabolic reaction (e.g., CYP450 oxidation), substituting D can reduce the reaction rate (

) by a factor of 6–10. -

Metabolic Shunting: By slowing down the formation of the toxic TBF-A metabolite, the metabolic flux is redirected toward benign pathways (e.g., carboxy-terbinafine formation), effectively "cleaning up" the PK profile.

Structural Design of Deuterated Analogs

The design of d-Terbinafine focuses on two critical zones of metabolic vulnerability.

| Analog Class | Deuteration Site | Target Enzyme | Objective |

| d3-Terbinafine | N-methyl group ( | CYP2C19, CYP3A4 | Inhibit N-demethylation; increase |

| d2-Terbinafine | Allylic Carbon ( | CYP2C19, CYP3A4 | Critical: Slow cleavage of the allylic bond to reduce TBF-A formation. |

| d5-Terbinafine | Combined ( | Multiple | Synergistic stabilization; maximal reduction of toxic flux. |

Metabolic Pathway Visualization

The following diagram illustrates the divergence in metabolic fate between standard Terbinafine and its deuterated analogs.

Comparative Pharmacokinetic Properties

Deuteration alters the disposition of the drug without changing its intrinsic pharmacology (inhibition of squalene epoxidase).

In Vitro Stability (Microsomal Intrinsic Clearance)

In human liver microsomes (HLM), deuterated analogs demonstrate superior stability.

-

Intrinsic Clearance (

): d-Terbinafine shows a 30–50% reduction in -

TBF-A Production: The rate of appearance of the toxic aldehyde is significantly suppressed (up to 3-fold reduction observed in preclinical models).

In Vivo PK Parameters (Predicted)

Based on allometric scaling and preclinical data, the PK profile shifts as follows:

| Parameter | Terbinafine (Standard) | d-Terbinafine (Analog) | Clinical Implication |

| High variability | Comparable / Slightly Higher | Efficacy maintained; potential for dose reduction. | |

| Baseline | Increased (20-40%) | Higher exposure allows for lower dosing or extended intervals. | |

| ~25-30 hrs (Plasma) | Extended | Reduced fluctuation in trough levels. | |

| Metabolite Ratio | High TBF-A/Parent | Low TBF-A/Parent | Reduced Hepatotoxicity Risk. |

Experimental Protocols for Validation

For researchers validating these properties, the following protocols ensure rigorous assessment of the Kinetic Isotope Effect.

Protocol: Reactive Metabolite Trapping Assay

This assay quantifies the formation of TBF-A by trapping it with methoxylamine or glutathione (GSH).

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH regenerating system.

-

Trapping Agent: Methoxylamine (for aldehydes) or GSH (for reactive electrophiles).

-

Test Compounds: Terbinafine, d2-Terbinafine, d3-Terbinafine.

Workflow:

-

Incubation: Mix HLM (1 mg/mL final), Test Compound (10 µM), and Trapping Agent (5 mM) in phosphate buffer (pH 7.4).

-

Initiation: Pre-incubate at 37°C for 5 min. Initiate with NADPH (1 mM).

-

Time-Course: Aliquot samples at 0, 15, 30, and 60 mins.

-

Termination: Quench with ice-cold Acetonitrile containing Internal Standard (IS).

-

Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Monitor the transition for the Trapped-TBF-A adduct. Calculate the slope of formation (pmol/min/mg).

Workflow Visualization: PK Assessment

References

-

Vickers, A. E., et al. (1999). "Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions." Drug Metabolism and Disposition. Link

-

Iverson, S. L., et al. (2001). "Bioactivation of terbinafine by human liver microsomes: Identification of the reactive metabolite." Chemical Research in Toxicology. Link

-

Concert Pharmaceuticals. (2012). "Deuterated Chemical Entity Platform & Patent Portfolio (General Methodology)." SEC Filings/Press Release. Link

-

Gant, T. G., & Sarshar, S. (2009). "Substituted Allylamine Antifungals (Patent US 2009/0239953 A1)." United States Patent and Trademark Office. Link

-

FDA Label. (2019). "Lamisil (terbinafine hydrochloride) Tablets Prescribing Information." U.S. Food and Drug Administration. Link

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantitation of Terbinafine in Plasma

Executive Summary & Scientific Rationale

This application note details a robust, self-validating LC-MS/MS protocol for the quantitation of Terbinafine in human plasma, utilizing Terbinafine-d7 HCl as the internal standard (IS).

The Challenge: Terbinafine is a highly lipophilic allylamine (

-

Carryover: The lipophilic nature causes significant adsorption to injector ports and tubing.

-

Peak Tailing: Interaction between the positively charged amine and residual silanols on HPLC columns.

The Solution: This method employs a Stable Isotope Dilution (SID) strategy. Terbinafine-d7 is chemically identical to the analyte but mass-shifted, allowing it to perfectly track extraction efficiency and compensate for Matrix Effects (ME) in the Electrospray Ionization (ESI) source. We utilize a low-pH mobile phase to ensure full protonation (

Chemical Mechanism & Workflow

The following diagram illustrates the analytical logic, from sample preparation to ionization.

Figure 1: Analytical workflow for Terbinafine quantitation. The d7-IS is added prior to extraction to normalize all subsequent variability.

Materials & Reagents

Reference Standards

-

Analyte: Terbinafine HCl (MW: 327.9 g/mol ; Free Base MW: 291.4 g/mol ).

-

Internal Standard: this compound (MW: ~334.9 g/mol ; Free Base MW: ~298.4 g/mol ).[1]

Critical Reagents

-

LC-MS Grade Methanol (MeOH) and Acetonitrile (ACN) .[1]

-

Formic Acid (FA): 99%+ purity (for mobile phase protonation).

-

Water: 18.2 MΩ·cm (Milli-Q).

Experimental Protocol

Stock Solution Preparation (Critical Step)

Scientific Insight: You are weighing the salt form (HCl), but quantifying the free base. You must apply a correction factor.

Correction Factor (CF) Calculation:

-

Terbinafine Stock (1.0 mg/mL Free Base): Weigh 1.125 mg of Terbinafine HCl into a 1.0 mL volumetric flask. Dissolve in Methanol.[2]

-

Terbinafine-d7 Stock (1.0 mg/mL Free Base): Weigh appropriate amount of d7-HCl salt (adjusted for its specific batch MW) into Methanol.

-

Intermediate Dilutions: Dilute stocks with 50:50 Methanol:Water to create working standards (e.g., 10, 100, 1000 ng/mL).

Sample Preparation (Protein Precipitation)

Why PPT? While Liquid-Liquid Extraction (LLE) is cleaner, Protein Precipitation (PPT) is faster and sufficient for Terbinafine due to the high selectivity of MS/MS.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

-

IS Addition: Add 10 µL of Terbinafine-d7 working solution (e.g., 500 ng/mL). Vortex gently.

-

Precipitation: Add 150 µL of ice-cold Acetonitrile (1:3 ratio).

-

Note: Acetonitrile is preferred over Methanol here to produce a coarser precipitate that pellets easier.

-

-

Vortex: High speed for 1 minute.

-

Centrifuge: 10,000 rpm (approx 9,000 x g) for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid in Water.

LC-MS/MS Conditions

Chromatographic Parameters

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2-5 µL.

-

Column Temp: 40°C (Reduces viscosity, improves mass transfer).

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 10 | Initial Hold |

| 0.50 | 10 | Load |

| 2.50 | 95 | Elution of Terbinafine |

| 3.50 | 95 | Wash (Remove Lipids) |

| 3.60 | 10 | Re-equilibration |

| 5.00 | 10 | End of Run |

Mass Spectrometry Parameters (ESI+)

-

Capillary Voltage: 3.0 kV.[1]

-

Desolvation Temp: 500°C (High temp required for efficient ionization of lipophilics).

MRM Table:

| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Role |

|---|---|---|---|---|---|

| Terbinafine | 292.2 | 141.1 | 30 | 25 | Quantifier |

| Terbinafine | 292.2 | 115.1 | 30 | 45 | Qualifier |

| Terbinafine-d7 | 299.2 | 148.1 | 30 | 25 | Internal Standard |

Note: The transition 292 -> 141 corresponds to the cleavage of the naphthylmethyl group.

Validation & Troubleshooting Logic

Linearity and Range

-

Target Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

-

Weighting:

regression is required. The variance in ESI response increases with concentration; unweighted regression will cause significant error at the LLOQ.

Troubleshooting Decision Tree

Terbinafine is notorious for carryover. Use this logic flow to diagnose issues.

Figure 2: Systematic troubleshooting for Terbinafine carryover.

Anti-Carryover Strategy: Due to Terbinafine's lipophilicity, standard aqueous needle washes are ineffective.

-

Recommended Strong Wash: Acetonitrile:Isopropanol:Water (40:40:20) + 0.1% Formic Acid.[5] The IPA helps solubilize the sticky drug from the injector needle.

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

Yang, C., et al. (2022).[5] Determination of terbinafine in healthy Chinese human plasma using a simple and fast LC-MS/MS method.[5] Journal of Chromatography B. (Contextual validation of PPT method).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1549008, Terbinafine. Retrieved from [Link]

Sources

- 1. shura.shu.ac.uk [shura.shu.ac.uk]

- 2. ijnrd.org [ijnrd.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Precision MS/MS Method Development for Terbinafine-d7 HCl

Abstract

This technical guide details the optimization of Multiple Reaction Monitoring (MRM) transitions for Terbinafine and its deuterated internal standard, Terbinafine-d7 HCl. Unlike generic protocols, this document addresses the critical structural considerations of isotopic labeling—specifically distinguishing between naphthalene-labeled vs. side-chain-labeled standards—to prevent signal cross-talk. We provide a validated workflow for maximizing sensitivity using ESI+ LC-MS/MS, grounded in fragmentation mechanics and regulatory rigor.

Structural Analysis & Isotopic Integrity

The "Silent" Risk in Internal Standard Selection

In quantitative mass spectrometry, not all deuterated standards are created equal. For Terbinafine (

Critical Warning:

If you utilize a Terbinafine-d7 standard labeled on the tert-butyl side chain, the primary fragment will remain

The Solution:

This protocol mandates the use of Naphthalene-labeled Terbinafine-d7 (

Fragmentation Pathway Visualization

The following diagram illustrates the cleavage mechanics and why the specific label position is non-negotiable for high-sensitivity assays.

Figure 1: Comparative fragmentation pathways showing the mass shift required to prevent interference.

MS/MS Optimization Protocol

Do not rely on auto-tune algorithms for clinical-grade sensitivity. Manual ramping of Collision Energy (CE) and Cone Voltage (CV) is required to define the stability boundaries of the ion.

Step 1: Precursor Ion Tuning (Q1)

-

Infusion: 500 ng/mL solution in 50:50 ACN:Water (0.1% Formic Acid) at 10 µL/min.

-

Ionization: ESI Positive.

-

Scan Range: 200–350 Da.

-

Target: Maximize intensity of

.

Step 2: Product Ion Selection (Q3) & CE Ramping

Perform a "Breakdown Curve" analysis. Ramp CE from 10 eV to 60 eV in 5 eV increments.

| Compound | Precursor ( | Product ( | Optimal CE (eV) | Cone Voltage (V) | Role |

| Terbinafine | 292.2 | 141.1 | 20–25 | 30–35 | Quantifier |

| Terbinafine | 292.2 | 69.1 | 35–40 | 30–35 | Qualifier |

| Terbinafine-d7 | 299.2 | 148.2 | 20–25 | 30–35 | IS Quantifier |

Note: The Qualifier transition (

Chromatographic & Extraction Strategy

Mass spectrometry is only as good as the chromatography feeding it. Terbinafine is highly lipophilic (LogP ~5.5), leading to potential carryover and column binding.

Mobile Phase Chemistry

-

Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Phase B: Acetonitrile (ACN).[4]

-

Why? Methanol can cause higher backpressure and slightly broader peaks for this specific lipophilic structure.

-

Sample Preparation (Protein Precipitation)

To minimize matrix effects (ion suppression) that differentially affect the IS and analyte:

-

Aliquot: 100 µL Plasma.

-

Spike: 10 µL Terbinafine-d7 IS working solution (500 ng/mL).

-

Precipitate: Add 300 µL Acetonitrile (ice cold). Vortex 2 mins.[4]

-

Centrifuge: 10,000 rpm for 10 mins.

-

Inject: 5 µL of supernatant.

Method Development Workflow

This flowchart guides the transition from stock preparation to final validation, ensuring no steps in the "Chain of Logic" are skipped.

Figure 2: Step-by-step workflow for establishing a robust LC-MS/MS assay.

Validation Criteria & Troubleshooting

Linearity & Sensitivity

-

Target LLOQ: 1.0 ng/mL (achievable with modern Triple Quads).

-

Linear Range: 1.0 – 2000 ng/mL (

).[1][2][3][5]

Troubleshooting Common Issues

-

High Background in IS Channel:

-

Cause: Impure D7 standard or "D0" contamination in the standard.

-

Fix: Verify isotopic purity >99% in CoA.

-

-

Signal Drift:

-

Cause: Terbinafine binds avidly to glass.

-

Fix: Use polypropylene vials and low-binding inserts.

-

-

Split Peaks:

-

Cause: Injection solvent strength too high (100% ACN).

-

Fix: Dilute supernatant 1:1 with Water/Buffer before injection to match initial mobile phase conditions.

-

References

-

Bhadoriya, A., et al. (2019).[2] "Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects." Biomedical Chromatography. [Link][2][3]

-

US Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." [Link]

-

Brignol, N., et al. (2000). "Quantitative analysis of terbinafine in human and minipig plasma by liquid chromatography tandem mass spectrometry." Rapid Communications in Mass Spectrometry. [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Protocol for Terbinafine Quantification in Human Nail Samples

Abstract & Scientific Rationale

The quantification of Terbinafine in nail matrices presents a unique bioanalytical challenge due to the highly cross-linked keratin structure of the nail plate. Unlike plasma, where protein precipitation is sufficient, nail samples require aggressive digestion to break disulfide bonds and release the analyte.

This protocol details a validated workflow using Terbinafine-d7 HCl as an internal standard (IS). The use of a deuterated IS is non-negotiable in this matrix; it compensates for the significant ion suppression caused by dissolved keratin peptides and corrects for recovery variations during the liquid-liquid extraction (LLE) process.

Key Mechanistic Insights:

-

Keratin Binding: Terbinafine is lipophilic (logP ~ 5.5) and binds strongly to keratin.[1] Simple surface rinsing is insufficient; the matrix must be solubilized or finely pulverized.

-

Alkaline Digestion: We utilize sodium hydroxide (NaOH) digestion. While harsh, this method effectively hydrolyzes the keratin matrix. The stability of Terbinafine in alkaline conditions allows for this aggressive approach, unlike labile esters.

-

Differentiation: A rigorous washing step is included to differentiate between systemic distribution (drug incorporated into the nail plate via the nail bed) and external contamination (topical application).

Experimental Workflow (Visualized)

The following diagram outlines the critical path from sample collection to data acquisition.

Figure 1: Step-by-step workflow for the extraction and analysis of Terbinafine from keratinized nail matrices.[2]

Materials & Reagents

| Reagent | Grade/Specification | Purpose |

| Terbinafine HCl | >99% Purity | Analytical Standard |

| This compound | >98% Isotopic Purity | Internal Standard (Corrects for Matrix Effects) |

| Sodium Hydroxide (NaOH) | 1 M Solution | Keratin Hydrolysis (Digestion) |

| Ethyl Acetate / Hexane | HPLC Grade (20:80 v/v) | Extraction Solvent (LLE) |

| Formic Acid | LC-MS Grade | Mobile Phase Modifier (Protonation source) |

| Acetonitrile (ACN) | LC-MS Grade | Organic Mobile Phase |

| Ammonium Formate | 10 mM | Buffer (Improves peak shape) |

Detailed Protocol

Phase 1: Pre-treatment (Decontamination)

Objective: Remove external contaminants (sweat, sebum, topical creams) to ensure quantification reflects systemic drug levels.

-

Place nail clippings (10–50 mg) in a 2 mL Eppendorf tube.

-

Wash 1: Add 1 mL 0.1% SDS (Sodium Dodecyl Sulfate). Vortex 1 min. Discard supernatant.

-

Wash 2: Add 1 mL Deionized Water. Vortex 1 min. Discard supernatant.

-

Wash 3: Add 1 mL Methanol. Vortex 1 min. Discard supernatant.

-

Dry: Allow nails to dry completely at room temperature or under a gentle nitrogen stream.

-

Weigh: Accurately weigh the dried clippings.

Phase 2: Digestion & Internal Standard Addition

Objective: Solubilize the keratin matrix.

-

Add 1.0 mL of 1 M NaOH to the dried nails.

-

Incubate at 80°C for 60 minutes in a heating block. Vortex every 15 minutes until the nails are completely dissolved.

-

Expert Note: If the solution appears cloudy or contains particulate matter after 1 hour, extend digestion by 30 mins. Undigested keratin will clog HPLC columns.

-

-

Cool to room temperature.

-

IS Spike: Add 50 µL of Terbinafine-d7 working solution (e.g., 100 ng/mL in methanol). Vortex briefly.

Phase 3: Liquid-Liquid Extraction (LLE)

Objective: Isolate Terbinafine from the saponified lipid/keratin mixture. LLE is superior to protein precipitation here due to the high salt content of the digested sample.

-

Add 3 mL of Extraction Solvent (Hexane:Ethyl Acetate, 80:20 v/v).

-

Shake mechanically or vortex vigorously for 10 minutes.

-

Centrifuge at 4,000 rpm for 10 minutes to separate phases.

-

Transfer the upper organic layer to a clean glass tube.

-

Evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of Mobile Phase (50:50 ACN:Water + 0.1% Formic Acid).

-

Transfer to an autosampler vial.

Instrumental Method (LC-MS/MS)[2][3]

Liquid Chromatography Conditions

-

Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 50 x 2.1 mm).

-

Mobile Phase A: 0.1% Formic Acid + 10mM Ammonium Formate in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 min: 30% B

-

0.5 min: 30% B

-

2.5 min: 95% B

-

3.5 min: 95% B

-

3.6 min: 30% B (Re-equilibration)

-

5.0 min: Stop

-

Mass Spectrometry Parameters (MRM)

Ionization Mode: ESI Positive (Electrospray Ionization).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

| Terbinafine | 292.2 | 141.1 | 30 | 25 | Quantifier |

| Terbinafine | 292.2 | 96.1 | 30 | 40 | Qualifier |

| Terbinafine-d7 | 299.2 | 148.1 | 30 | 25 | Internal Standard |

Mechanistic Explanation of Transitions:

-

Terbinafine (292 -> 141): The primary fragmentation involves the cleavage of the C-N bond, generating the stable naphthylmethyl cation (m/z 141).

-

Terbinafine-d7 (299 -> 148): The deuterium labels are located on the naphthalene ring. Therefore, the precursor shifts by +7 Da (292+7=299), and the specific naphthylmethyl fragment also shifts by +7 Da (141+7=148). This confirms the structural integrity of the IS during analysis.

Validation & Quality Control

To ensure the protocol is "self-validating" (Trustworthiness), adhere to these criteria:

-

Linearity: Calibration curve range 1.0 – 1000 ng/mL (r² > 0.995).

-

Recovery: Absolute recovery should be >70%. If lower, adjust the LLE solvent polarity (increase Ethyl Acetate ratio).

-

Matrix Effect (ME):

-

Calculate ME% = (Peak Area in Matrix / Peak Area in Solvent) x 100.

-

Acceptance: The IS (Terbinafine-d7) must track the analyte's suppression within ±15%. If Terbinafine is suppressed by 40% due to keratin peptides, the d7 IS must also be suppressed by ~40%, ensuring the ratio remains accurate.

-

Troubleshooting & Expert Tips

-

Issue: High Backpressure.

-

Cause: Incomplete digestion of the nail.

-

Fix: Filter the reconstituted sample through a 0.2 µm PTFE filter plate before injection. Do not skip this if the sample looks cloudy.

-

-

Issue: Carryover.

-

Cause: Terbinafine is "sticky" (lipophilic).

-

Fix: Use a needle wash solution of 50:50:0.1 Methanol:Acetonitrile:Formic Acid.

-

-

Issue: Inconsistent Recovery.

-

Cause: Phase separation issues during LLE (emulsions).

-

Fix: Add a pinch of NaCl to the digest before extraction to salt-out the organic phase.

-

References

-

National Institutes of Health (NIH). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Available at: [Link]

-

Royal Society of Chemistry. Nail Analysis in Forensic Toxicology. (Discusses alkaline hydrolysis vs. pulverization). Available at: [Link]

-

ResearchGate. Determination of terbinafine in nail samples during systemic treatment for onychomycoses. Available at: [Link]

Sources

Application Note: A Robust Gradient Elution HPLC-UV Method for the Quantification of Terbinafine utilizing Terbinafine-d7 HCl as an Internal Standard

Abstract

This application note details a validated, high-performance liquid chromatography (HPLC) method employing a gradient elution strategy for the accurate quantification of Terbinafine. To enhance the precision and accuracy of the method, a stable isotope-labeled internal standard, Terbinafine-d7 HCl, is utilized. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for Terbinafine in various matrices, from bulk drug substance to pharmaceutical formulations. The method demonstrates excellent linearity, precision, and accuracy, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Introduction

Terbinafine is a widely used allylamine antifungal agent effective against a broad spectrum of dermatophytes, yeasts, and molds.[1] Its mechanism of action involves the inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[1] Accurate and precise quantification of Terbinafine is crucial for quality control during manufacturing, pharmacokinetic studies, and formulation development.

The use of a deuterated internal standard, such as this compound, is a well-established technique in quantitative analysis to compensate for potential variations in sample preparation and instrument response. The stable isotope-labeled internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency in mass spectrometry, but can also be effectively used in UV-based HPLC methods to improve reproducibility by correcting for injection volume variability. This application note provides a comprehensive protocol for a gradient elution HPLC-UV method, offering superior resolution and shorter analysis times compared to isocratic methods.

Method validation is a critical component of any analytical procedure, ensuring that the method is fit for its intended purpose.[2][3][4][5][6] This protocol has been developed and validated in accordance with ICH Q2(R2) guidelines, which provide a framework for evaluating various validation characteristics such as specificity, linearity, accuracy, precision, and robustness.[2][3][4][5][6]

Materials and Reagents

Chemicals and Solvents

-

Terbinafine Hydrochloride (HCl) reference standard (Sigma-Aldrich or equivalent)

-

This compound (Toronto Research Chemicals or equivalent)

-

Acetonitrile (HPLC grade, Fisher Scientific or equivalent)

-

Methanol (HPLC grade, Fisher Scientific or equivalent)

-

Water (HPLC grade, Milli-Q or equivalent)

-

Formic acid (88%, Sigma-Aldrich or equivalent)

-

Triethylamine (Sigma-Aldrich or equivalent)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and UV-Vis or Photodiode Array (PDA) detector.

-

C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Ultrasonic bath

Chromatographic Conditions

The separation of Terbinafine and its deuterated internal standard is achieved using a reverse-phase C18 column with a gradient elution profile. The rationale behind the selection of these conditions is to ensure optimal separation from potential impurities and matrix components while maintaining a reasonable run time.

Mobile Phase Preparation

-

Mobile Phase A: 0.1% (v/v) Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.

-

Mobile Phase B: Acetonitrile.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

Rationale: The use of a C18 column is standard for the separation of moderately nonpolar compounds like Terbinafine.[7][8] The acidic mobile phase (pH ~2.7 with 0.1% formic acid) ensures that Terbinafine, a basic compound, is in its protonated form, leading to better peak shape and retention on the C18 stationary phase. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution is employed to provide a robust separation of the analyte from any potential degradation products or formulation excipients and to shorten the analysis time.[9]

HPLC Instrument Parameters

| Parameter | Setting |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 224 nm[10][11] |

| Run Time | 15 minutes |

Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 70 | 30 |

| 10.0 | 30 | 70 |

| 12.0 | 30 | 70 |

| 12.1 | 70 | 30 |

| 15.0 | 70 | 30 |

Standard and Sample Preparation Protocol

Preparation of Standard Stock Solutions

-

Terbinafine HCl Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Terbinafine HCl reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Preparation of Working Standard Solutions

-

Internal Standard Working Solution (100 µg/mL): Dilute 1 mL of the IS stock solution to 10 mL with the diluent.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Terbinafine HCl stock solution and a fixed volume of the IS working solution into volumetric flasks and diluting with the diluent. A suggested concentration range is 1-100 µg/mL for Terbinafine HCl, with a constant concentration of 10 µg/mL for this compound.

Sample Preparation (for a Tablet Formulation)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to about 25 mg of Terbinafine into a 25 mL volumetric flask.

-

Add approximately 15 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

-

Allow the solution to cool to room temperature and dilute to volume with the diluent.

-

Mix well and filter a portion of the solution through a 0.45 µm syringe filter.

-

Transfer 1.0 mL of the filtered solution to a 10 mL volumetric flask, add 1.0 mL of the IS working solution (100 µg/mL), and dilute to volume with the diluent. This results in a theoretical concentration of 100 µg/mL of Terbinafine and 10 µg/mL of the internal standard.

Method Validation

The developed method should be validated according to ICH Q2(R2) guidelines to ensure its suitability for the intended application.[2][3][4][5][6] The following validation parameters should be assessed:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of Terbinafine and the internal standard in a blank sample and by achieving baseline separation from potential degradation products.[3]

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.[7][9][8][11]

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. Acceptance criteria are typically 98.0% to 102.0% recovery.[3]

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at two levels:

-

Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time.

-

Intermediate Precision (Inter-day precision): The precision within-laboratory variations: different days, different analysts, different equipment, etc. The relative standard deviation (RSD) for precision should typically be ≤ 2%.[3][8]

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.[7][9][11]

-

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Workflow Diagram

Caption: Workflow for Terbinafine quantification by HPLC.

Conclusion

This application note provides a detailed and robust gradient elution HPLC-UV method for the quantification of Terbinafine using this compound as an internal standard. The described protocol is suitable for routine quality control and research applications. The method is specific, linear, accurate, and precise, and its validation in accordance with ICH guidelines ensures the generation of reliable and reproducible data.

References

- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.

- Das, B., Richards, M. P., Vishwanath, B. A., Suchitra, D., & Amreen, N. (2020). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulations. World Journal of Pharmaceutical Sciences, 8(12), 1-8.

- ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.

- Niazi, S. K. (2007). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-12.

- Gopal, P. N. V., Hemakumar, A. V., & Padma, S. V. N. (2009). Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms. Asian Journal of Chemistry, 21(1), 553.

- ICH. (2023). Validation of Analytical Procedures Q2(R2).

- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.

- Gayatriramya, M., Akki, R., & Kumar, P. (2020). Newer RP-HPLC Method Development and Validation for the Simultaneous Estimation of Terbinafine and Itraconazole in Combined Dosage Form. Semantic Scholar.

- IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.

- Kassem, H., Almardini, M. A., & Ghazal, H. (2014). A Stability Indicating High Performance Liquid Chromatographic Assay (HPLC) for the Determination of Terbinafine Hydrochloride in Bulk Drug Substance. Research Journal of Pharmacy and Technology, 7(1), 23-28.

- World Journal of Advanced Research and Reviews. (n.d.). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulation.

- HPLC Analysis of Terbinafine HCl Cream on Purospher® Star Phenyl (5μm) 150 x 3 mm. (n.d.). MilliporeSigma.

- Abdel-Aziz, A. A., El-Enany, N., & El-Sherbiny, D. (2015). Physiologically Based Pharmacokinetic Model for Terbinafine in Rats and Humans. Antimicrobial Agents and Chemotherapy, 59(10), 6065-6072.

- IJNRD. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review.

- ResearchGate. (n.d.). Determination of terbinafine in human plasma using UPLC‐MS/MS: Application to a bioequivalence study in healthy subjects | Request PDF.

Sources

- 1. Physiologically Based Pharmacokinetic Model for Terbinafine in Rats and Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 4. database.ich.org [database.ich.org]

- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. intuitionlabs.ai [intuitionlabs.ai]

- 7. wjpsonline.com [wjpsonline.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rjptonline.org [rjptonline.org]

- 11. ijnrd.org [ijnrd.org]

Application Note: A Robust LC-MS/MS Method for the Simultaneous Quantification of Terbinafine and N-desmethylterbinafine in Human Plasma Using a Stable Isotope-Labeled Internal Standard

Abstract

This application note details a highly selective and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous determination of the antifungal drug Terbinafine and its primary active metabolite, N-desmethylterbinafine, in human plasma. The method incorporates Terbinafine-d7, a stable isotope-labeled (SIL) analogue, as the internal standard (IS) to ensure the highest level of accuracy and precision by correcting for variability in sample processing and matrix effects. A straightforward liquid-liquid extraction (LLE) protocol is employed for sample cleanup, providing high recovery and minimizing ion suppression. The validated method demonstrates excellent linearity over the specified concentration range and meets the rigorous criteria for accuracy, precision, and stability as outlined in the U.S. Food and Drug Administration (FDA) guidance for bioanalytical method validation.[1][2][3] This protocol is ideally suited for therapeutic drug monitoring (TDM), pharmacokinetic (PK) assessments, and bioequivalence (BE) studies.[4][5]

Introduction: The Rationale for a Dedicated Bioanalytical Method

Terbinafine is a widely prescribed allylamine antifungal agent used to treat dermatophyte infections of the skin and nails.[6] It functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway, leading to fungal cell death.[7][8] Following administration, Terbinafine is extensively metabolized in the liver by a consortium of cytochrome P450 (CYP) enzymes, including CYP2C9, CYP1A2, and CYP3A4, among others.[8][9]

One of the principal metabolic pathways is N-demethylation, which produces the major metabolite N-desmethylterbinafine.[9][10] Understanding the plasma concentrations of both the parent drug and its key metabolites is critical for evaluating the overall drug exposure, assessing metabolic phenotypes, and ensuring safety and efficacy in clinical trials.

The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), prized for its inherent specificity and sensitivity.[6] To achieve the most reliable data, the use of a stable isotope-labeled internal standard (SIL-IS), such as Terbinafine-d7, is paramount.[11] A SIL-IS co-elutes chromatographically with the analyte and exhibits nearly identical ionization efficiency and extraction recovery.[4][11] By normalizing the analyte response to the IS response, this technique effectively compensates for any analytical variability, thereby ensuring data integrity. This document provides a comprehensive, field-tested protocol for this purpose.

Caption: Step-by-step sample preparation workflow.

LC-MS/MS Method Parameters

The method parameters are optimized for the separation and detection of the target analytes.

Table 1: Liquid Chromatography Parameters

| Parameter | Setting |

|---|---|

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 8.0 mM Ammonium Formate in Water, pH 3.5 |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Elution Mode | Isocratic |

| Composition | 15% A / 85% B [4][12] |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | 2.5 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 450°C |

| Desolvation Gas Flow | 800 L/Hr |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: Optimized MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| Terbinafine | 292.2 | 141.1 | 35 | 20 |

| N-desmethylterbinafine | 278.2 | 141.1 | 35 | 22 |

| Terbinafine-d7 (IS) | 299.1 | 148.2 | 35 | 20 |

Note: The product ion at m/z 141.1 corresponds to the stable naphthylmethyl fragment, providing specificity. The d7-IS product ion shifts accordingly to m/z 148.2.[4][12]

Method Validation Results

The method was validated according to the FDA's Bioanalytical Method Validation Guidance for Industry. [2][13] Table 4: Summary of Method Validation Performance

| Validation Parameter | Protocol | Acceptance Criteria | Result |

|---|---|---|---|

| Selectivity | Six unique lots of blank plasma were processed and analyzed to check for interferences at the retention times of the analytes and IS. | No significant interfering peaks (>20% of LLOQ response for analytes, >5% for IS). | Pass |

| Linearity & Range | Calibration curves (1/x² weighted linear regression) were analyzed in triplicate on three separate days. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). | Pass (r² > 0.998) |

| Lower Limit of Quantification (LLOQ) | The LLOQ was established as the lowest standard on the calibration curve (1.00 ng/mL). | Signal-to-noise > 10. Accuracy within ±20% and Precision (CV) ≤ 20%. | Pass |

| Accuracy & Precision | Six replicates of QC samples (Low, Mid, High) were analyzed on three separate days (n=18 per level). | Accuracy: Mean concentration within ±15% of nominal. Precision: CV ≤ 15%. | Pass (Accuracy: 96.5-104.2%; Precision: <6.5%) |

| Extraction Recovery | The peak area of analytes from pre-extraction spiked samples was compared to post-extraction spiked samples at three QC levels. | Recovery should be consistent and reproducible. | >85% for all analytes and IS. |

| Matrix Effect | The peak area of analytes in post-extraction spiked samples was compared to that of neat solutions at three QC levels. | IS-normalized matrix factor CV ≤ 15%. | Pass (CV < 8%) |

| Stability | Stability of analytes in plasma was assessed under various conditions: Bench-top (25°C, 8h), Freeze-thaw (3 cycles), and Long-term storage (-80°C, 90 days). | Mean concentration within ±15% of nominal. | Stable under all tested conditions. |

Conclusion

This application note presents a validated, high-throughput UPLC-MS/MS method for the simultaneous quantification of Terbinafine and its N-desmethyl metabolite in human plasma. The use of a stable isotope-labeled internal standard (Terbinafine-d7) and an optimized liquid-liquid extraction protocol ensures the method is robust, accurate, and precise. The short run time of 2.5 minutes allows for the analysis of a large number of samples, making it highly suitable for demanding research environments, including clinical pharmacokinetics and regulatory bioequivalence studies.

References

-

Vickers, A. E., Sinclair, J. R., Zollinger, M., Heitz, F., & Fischer, V. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. Drug Metabolism and Disposition, 27(9), 1029-1038. [Link]

-

Iverson, S. L., & Uetrecht, J. P. (2001). Lamisil (terbinafine) toxicity: determining pathways to bioactivation through computational and experimental approaches. Chemical Research in Toxicology, 14(12), 1726-1734. [Link]

-

PharmaCompass. (n.d.). Terbinafine. Retrieved February 10, 2026, from [Link]

-

Li, A. P., Kaminski, D. L., & Rasmussen, A. (2018). CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. Applied In Vitro Toxicology, 4(1), 59-71. [Link]

-

Drugs.com. (2025). Terbinafine: Package Insert / Prescribing Information / MOA. Retrieved February 10, 2026, from [Link]

-

Veeprho Pharmaceuticals. (n.d.). Terbinafine-D7 (HCl Salt). Retrieved February 10, 2026, from [Link]

-

Patel, D. P., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2020). Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. Biomedical Chromatography, 34(2), e4743. [Link]

-

Al-Rashood, K. A., Abdel-Hay, M. H., & El-Sayed, Y. M. (2014). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical Analysis, 4(5), 287-296. [Link]

-

Jain, P. S., & Patel, M. K. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. International Journal of Novel Research and Development, 9(1), 1-10. [Link]

-

AACC. (2018, October 16). Validation of clinical LC-MS/MS methods: What you need to know [Video]. YouTube. [Link]

-

Cox, S., Hayes, J., Hamill, M., Martin, A., Pistole, N., Yarbrough, J., & Souza, M. (2012). Determining Terbinafine in Plasma and Saline Using HPLC. Journal of Liquid Chromatography & Related Technologies, 35(10), 1381-1390. [Link]

-

U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. [Link]

-

Sereshti, H., Samadi, S., & Heidari, R. (2013). Extracting trace amount of terbinafine hydrochloride in biological fluids and wastewater samples using solid-phase-extraction based on magnetic nanoparticles followed by HPLC-UV analysis. Journal of Chromatography B, 930, 96-103. [Link]

-

Kumar, S., Kumar, P., & Kumar, D. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 57(2s), s333-s340. [Link]

-

De Nardi, C., & Varesio, E. (2019). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Bioanalysis, 11(15), 1403-1414. [Link]

-

Patel, D. P., Sharma, P., Sanyal, M., & Shrivastav, P. S. (2020). Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. ResearchGate. [Link]

-

de Santana, D. M., de Oliveira, A. C., & Bonato, P. S. (2001). Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study. Therapeutic Drug Monitoring, 23(6), 709-716. [Link]

-

Scilit. (n.d.). Determination of terbinafine in human plasma using UPLC–MS/MS: Application to a bioequivalence study in healthy subjects. Retrieved February 10, 2026, from [Link]

-

Cox, S. K., Hayes, J., Hamill, M., Martin, A., Pistole, N., Yarbrough, J., & Souza, M. J. (2012). Determining Terbinafine in Plasma and Saline Using HPLC. Journal of Liquid Chromatography & Related Technologies, 35(10), 1381-1390. [Link]

-

Zehender, H., Gutzwiller, F., & Nussbaumer, K. (1995). Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 663(2), 353-359. [Link]

-

Sankar, G., Suthakaran, R., & Kumar, C. (2001). Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms. Asian Journal of Chemistry, 13(3), 1203-1205. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. s27415.pcdn.co [s27415.pcdn.co]

- 4. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Terbinafine quantification in human plasma by high-performance liquid chromatography coupled to electrospray tandem mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Terbinafine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. drugs.com [drugs.com]

- 9. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. veeprho.com [veeprho.com]

- 12. scilit.com [scilit.com]

- 13. researchgate.net [researchgate.net]

Application Note: High-Throughput Bioanalysis of Terbinafine in Human Plasma via Protein Precipitation with Terbinafine-d7 HCl

Abstract

This application note details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Terbinafine in human plasma.[1][2][3] Unlike complex Liquid-Liquid Extraction (LLE) methods, this protocol utilizes a streamlined Protein Precipitation (PPT) workflow optimized with Terbinafine-d7 HCl as the internal standard. The method addresses the critical challenge of Terbinafine’s high protein binding (>99%) and compensates for electrospray ionization (ESI) matrix effects, ensuring compliance with FDA and EMA bioanalytical guidelines.

Introduction & Scientific Rationale

The Challenge: Protein Binding & Matrix Effects

Terbinafine is highly lipophilic (LogP ~5.5) and exhibits extensive plasma protein binding (>99%), primarily to albumin and alpha-1-acid glycoprotein (AAG). In bioanalysis, "crash" precipitation methods often suffer from analyte entrapment within the protein pellet, leading to poor recovery. Furthermore, phospholipids remaining in the supernatant can cause ion suppression in the MS source.

The Solution: Deuterated Internal Standardization

To mitigate these risks, this protocol employs This compound .

-

Chemical Equivalence: The d7-isotope behaves nearly identically to the analyte during the precipitation event, correcting for any entrapment losses in the pellet.

-

Ionization Compensation: Co-eluting matrix components (phospholipids) that suppress the ionization of Terbinafine will equally suppress the d7-IS. The area ratio (Analyte/IS) remains constant, preserving quantitative accuracy.

-

Salt Form Consideration: The Internal Standard is supplied as the Hydrochloride (HCl) salt.[4] This protocol includes specific calculations to correct for the salt counter-ion, ensuring accurate molar concentrations.

Materials & Reagents

| Reagent | Specification | Role |

| Terbinafine HCl | >99% Purity | Reference Standard |

| This compound | >98% Isotopic Purity | Internal Standard |

| Acetonitrile (ACN) | LC-MS Grade | Precipitating Agent |

| Formic Acid | Optima/LC-MS Grade | pH Modifier |

| Ammonium Formate | LC-MS Grade | Buffer Additive |

| Human Plasma | K2EDTA or Heparin | Blank Matrix |

Experimental Protocol

Stock Solution Preparation (Critical Step)

Note: Terbinafine is often supplied as the HCl salt. You must correct for the mass of the Hydrochloride.

-

Molecular Weight (Free Base): ~291.4 g/mol [5]

-

Molecular Weight (HCl Salt): ~327.9 g/mol

-

Correction Factor: 0.889 (Free Base / Salt)

Protocol:

-

Dissolve 1.0 mg of this compound in 1.0 mL of Methanol to create a 1.0 mg/mL (salt basis) stock.

-

Effective Free Base Conc:

. -

Working Internal Standard (WIS): Dilute the stock with 50:50 ACN:Water to a final concentration of 500 ng/mL .

Sample Preparation: Protein Precipitation

This workflow uses a 1:4 Plasma:Organic ratio to ensure complete denaturation.

-

Aliquot: Transfer 50 µL of plasma sample (Blank, Standard, or QC) into a 1.5 mL microcentrifuge tube or 96-well plate.

-

IS Spike: Add 10 µL of Working Internal Standard (500 ng/mL Terbinafine-d7).

-

Equilibration: Vortex gently for 10 seconds. Allow to stand for 2 minutes. (This step allows the IS to bind to plasma proteins, mimicking the analyte's state).

-

Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Why Acid? Acid helps disrupt protein-drug binding and improves solubility of the basic amine.

-

-

Agitation: Vortex vigorously for 30 seconds (High speed).

-

Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of 10 mM Ammonium Formate (aq).

-

Dilution Step: This 1:1 dilution improves peak shape by matching the solvent strength to the initial mobile phase conditions.

-

LC-MS/MS Methodology

Chromatographic Conditions[2][4][5][6][7][8][9][10][11]

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 50 x 2.1 mm, 1.7 µm)

-

Flow Rate: 0.4 mL/min

-

Column Temp: 40°C

-

Injection Vol: 5 µL

Mobile Phase Gradient:

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 10 | Initial |

| 0.50 | 10 | Desalting |

| 2.50 | 90 | Elution |

| 3.00 | 90 | Wash |

| 3.10 | 10 | Re-equilibration |

| 4.00 | 10 | End |

Mass Spectrometry Parameters (MRM)[5]

-

Ionization: ESI Positive Mode

-

Spray Voltage: 3500 V

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Terbinafine | 292.2 | 141.1 | 35 | 20 |

| Terbinafine-d7 | 299.2 | 148.2 | 35 | 20 |

Note: The transition 292->141 corresponds to the cleavage of the naphthalene methylamine group. The d7 label is typically on the naphthalene ring or the side chain; ensure your specific IS label position matches the fragment (299->148 implies the label is retained in the fragment).

Workflow Visualization

The following diagram illustrates the critical path for sample preparation, highlighting the equilibration step essential for protein-binding correction.

Figure 1: Step-by-step protein precipitation workflow ensuring internal standard equilibration.

Expected Performance & Validation

Linearity & Sensitivity[1][2][6]

-

Range: 1.0 ng/mL to 2000 ng/mL.

-

LLOQ: 1.0 ng/mL (S/N > 10).

-

Regression: Weighted (1/x²) linear regression is recommended to manage heteroscedasticity across the wide dynamic range.

Matrix Effects

Using the d7-IS, the IS-normalized Matrix Factor should fall between 0.9 and 1.1. While absolute signal suppression may occur due to phospholipids (eluting late in the gradient), the co-elution of the d7 isotope perfectly compensates for this suppression.

Troubleshooting Guide

-

Low Recovery: If recovery is <50%, ensure the ACN contains 0.1% Formic Acid. The acid prevents the basic Terbinafine molecule from adsorbing to the precipitated protein pellet.

-

Peak Tailing: Terbinafine is a tertiary amine and interacts with silanols. Ensure the mobile phase contains adequate buffer (Ammonium Formate) and the column is a high-purity, end-capped C18.

References

-

Bhadoriya, A., et al. (2019). "Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects." Biomedical Chromatography.

-

Denouël, J., et al. (1995). "Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography." Journal of Chromatography B.

-

FDA Guidance for Industry (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.

-

Vignoli, L.M., et al. (2001). "Terbinafine Quantification in Human Plasma by HPLC-MS/MS."[2] Journal of Pharmaceutical and Biomedical Analysis.

Sources

- 1. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability of terbinafine hydrochloride in an extemporaneously prepared oral suspension at 25 and 4 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijnrd.org [ijnrd.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Terbinafine-d7 HCl Recovery in Plasma

Introduction: The "Invisible" Loss

Welcome to the technical support hub for Terbinafine bioanalysis. If you are seeing low recovery rates for Terbinafine-d7 HCl (and likely the analyte Terbinafine), you are likely battling its extreme physicochemical nature.

The Core Problem: Terbinafine is not just "lipophilic"; it is hyper-lipophilic (LogP ~6.0) and a basic allylamine (pKa ~7.1). It behaves like "molecular grease." It aggressively adsorbs to plastic surfaces, precipitates out of aqueous solutions, and gets trapped in protein pellets if not handled with specific chemical awareness.

This guide moves beyond generic advice to address the specific molecular behaviors of this compound in plasma matrices.

Part 1: Diagnostic Decision Matrix

Before changing your extraction method, use this flow to identify where the loss is occurring.

Figure 1: Diagnostic workflow to isolate the source of low recovery.

Part 2: Pre-Analytical Variables (The "Hidden" Killers)

Q: My IS response is variable even before extraction. Is the standard degrading?

A: Unlikely. Terbinafine-d7 is chemically stable. The issue is almost certainly Non-Specific Binding (NSB) . Because Terbinafine is so lipophilic (LogP ~6.0), it drives out of the aqueous phase and sticks to the walls of your containers.

The Fix:

-

Stock Solutions: Never store working standards in 100% aqueous buffers. Ensure your working stock contains at least 50% organic solvent (Methanol or Acetonitrile).

-

Labware: Use Low-Bind Polypropylene tubes. Avoid standard glass vials unless they are silanized, as the basic amine will interact with silanol groups on the glass surface.

-

Temperature: Do not store aqueous working solutions in the fridge (4°C) without high organic content; solubility decreases with temperature, driving adsorption.

Q: I am using Protein Precipitation (PPT), but recovery is <50%. Why?

A: The "Protein Trap" effect. Terbinafine binds heavily to plasma proteins (>99%). If you use a standard PPT (e.g., 3:1 Acetonitrile:Plasma), the protein pellet precipitates too fast, trapping the drug inside the clumped protein lattice before it can solubilize into the supernatant.

Protocol Adjustment for PPT:

-

Step 1: Add IS to plasma.

-

Step 2: Add 2% Formic Acid (aqueous) to the plasma before adding the organic solvent. This disrupts protein binding and ionizes the drug (keeping it soluble).

-

Step 3: Vortex for 1 minute (crucial for releasing bound drug).

-

Step 4: Then add Acetonitrile.

Part 3: Extraction Optimization (Liquid-Liquid Extraction)

LLE is the "Gold Standard" for Terbinafine because it yields cleaner extracts than PPT. However, it relies on strict pH control.

The Critical Chemistry: pH Switching

Terbinafine is a base (pKa ~7.1).

-

At Neutral/Acidic pH (Plasma pH 7.4): A significant portion is ionized (

). Ionized drugs do not partition into organic solvents like Hexane. -

At Basic pH (>9.0): The drug becomes non-ionized (

). This form is highly lipophilic and will migrate into the organic layer.

Validated LLE Protocol:

| Step | Action | Scientific Rationale |

| 1 | Aliquot 100 µL Plasma | Matrix. |

| 2 | Spike 10 µL IS (Terbinafine-d7) | Internal Standard. |

| 3 | Add 50 µL 0.1M NaOH | CRITICAL: Adjusts pH to >10. Converts drug to Free Base form.[1] |

| 4 | Add 1 mL Hexane:Ethyl Acetate (80:20) | Extraction solvent matched to Terbinafine's polarity. |

| 5 | Vortex 5 mins @ High Speed | Maximizes mass transfer. |

| 6 | Centrifuge & Flash Freeze | Separates layers. |

| 7 | Evaporate Supernatant | Removes solvent. |

| 8 | Reconstitute | See Section 4 below. |

Q: I followed the LLE protocol, but recovery is still low. What happened?

A: Check your Evaporation/Reconstitution step. Terbinafine is so lipophilic that once it dries onto the tube walls (Step 7), it resists redissolving into a weak mobile phase.

-

The Fix: Reconstitute in a solvent with higher organic content (e.g., 50% ACN) initially, vortex vigorously for 5 minutes, and then dilute to initial mobile phase conditions if necessary.

Part 4: LC-MS/MS Optimization

Q: I see the peak, but it's tailing badly. Does this affect quantification?

A: Yes. Peak tailing makes integration inconsistent, leading to apparent "low recovery" or high %CV. Terbinafine's tertiary amine interacts with residual silanols on the HPLC column stationary phase.

Chromatography Solution:

-

Column: Use a high-pH stable C18 column (e.g., Waters XBridge) or a charged surface hybrid (CSH) column.

-

Mobile Phase Additive: You must use a buffer.

-

Recommended: 10mM Ammonium Formate (pH 3.5). The acidic pH ensures the amine is fully protonated and moves quickly, while the ionic strength suppresses secondary interactions.

-

Figure 2: Optimized LC-MS/MS workflow for basic lipophilic drugs.

Part 5: Summary of Specifications

| Parameter | Specification | Note |

| Analyte | Terbinafine HCl | MW: 291.4 g/mol (Free Base) |

| Internal Standard | This compound | MW: ~298.4 g/mol |

| LogP | ~6.0 | Extreme lipophilicity (Sticky!) |

| pKa | ~7.1 (Amine) | Basic. Ionized at neutral pH. |

| Best Extraction | LLE (Hexane:EtOAc 80:20) | Requires pH > 9.0 adjustment. |

| Storage | -20°C | Store stocks in >50% Organic solvent. |

References

-